

INF4E Demonstrates Cardioprotective Effects in Preclinical Model of Myocardial Ischemia-Reperfusion Injury

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Compound of Interest		
Compound Name:	INF4E	
Cat. No.:	B1679027	Get Quote

A comprehensive analysis of experimental data suggests that **INF4E**, a novel inhibitor of the NLRP3 inflammasome, shows notable efficacy in a preclinical model of myocardial ischemia-reperfusion (I/R) injury. While direct head-to-head comparative studies are not yet available, existing data allows for an indirect comparison with other NLRP3 inhibitors, OLT1177 (dapansutrile) and MCC950, highlighting a potential therapeutic role for **INF4E** in mitigating the inflammatory damage associated with heart attacks.

Myocardial I/R injury, which occurs when blood flow is restored to the heart after a period of ischemia, paradoxically triggers a robust inflammatory response that can lead to further tissue damage. The NLRP3 inflammasome, a key component of the innate immune system, plays a central role in this process by activating pro-inflammatory cytokines IL-1 β and IL-18. Consequently, inhibiting the NLRP3 inflammasome has emerged as a promising therapeutic strategy to protect the heart from I/R-induced damage.

Comparative Efficacy of NLRP3 Inflammasome Inhibitors in Myocardial Ischemia-Reperfusion Injury

While the compounds have not been directly compared in the same study, the following tables summarize the available quantitative data on the efficacy of **INF4E**, OLT1177, and MCC950 in preclinical models of myocardial I/R injury. It is important to note that variations in experimental



models, species, and methodologies preclude direct statistical comparisons between these studies.

Table 1: In Vivo and Ex Vivo Efficacy of NLRP3 Inhibitors on Infarct Size

Compound	Disease Model	Species	Administrat ion Route & Dose	Infarct Size Reduction	Citation
INF4E	Myocardial Ischemia- Reperfusion (ex vivo)	Rat	Perfusion, 50 μΜ	~50%	[1]
OLT1177	Myocardial Ischemia- Reperfusion (in vivo)	Mouse	Intraperitonea I, 60 mg/kg	67%	[2]
MCC950	Myocardial Ischemia- Reperfusion (in vivo)	Pig	Intravenous, 6 mg/kg	16.6% (relative to area at risk)	[3]

Table 2: In Vivo and Ex Vivo Efficacy of NLRP3 Inhibitors on Cardiac Function



Compound	Disease Model	Species	Administrat ion Route & Dose	Cardiac Function Outcome	Citation
INF4E	Myocardial Ischemia- Reperfusion (ex vivo)	Rat	Perfusion, 50 μΜ	Significant improvement in post-ischemic left ventricular pressure	[1]
OLT1177	Myocardial Ischemia- Reperfusion (in vivo)	Mouse	Intraperitonea I, 60 mg/kg	Preservation of left ventricular fractional shortening	[2]
MCC950	Myocardial Ischemia- Reperfusion (in vivo)	Pig	Intravenous, 6 mg/kg	Preservation of left ventricular ejection fraction	[3]

Experimental Methodologies Myocardial Ischemia-Reperfusion Injury Models

The efficacy of these NLRP3 inhibitors was evaluated in established preclinical models of myocardial I/R injury.

- **INF4E** (Ex vivo Rat Heart Model): Isolated rat hearts were subjected to 30 minutes of global ischemia followed by 60 minutes of reperfusion.[1] **INF4E** (50 µM) was administered via perfusion 20 minutes before the onset of ischemia.[1] The primary outcomes measured were infarct size, lactate dehydrogenase (LDH) release (a marker of cell death), and post-ischemic left ventricular pressure.[1]
- OLT1177 (In vivo Mouse Model): Mice underwent a surgical procedure to induce a 30-minute ligation of the left anterior descending (LAD) coronary artery, followed by reperfusion.

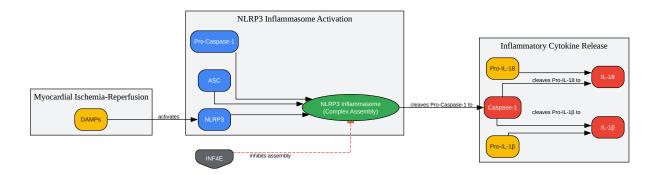


OLT1177 was administered via intraperitoneal injection at doses of 6, 60, or 600 mg/kg at the time of reperfusion.[2] The key endpoints were infarct size and left ventricular fractional shortening, a measure of cardiac contractility.[2]

MCC950 (In vivo Pig Model): In a large animal model, pigs underwent a 75-minute balloon occlusion of the LAD coronary artery followed by 7 days of reperfusion.[3] MCC950 was administered intravenously at doses of 3 or 6 mg/kg 15 minutes before reperfusion and then daily for 7 days.[3] The main outcomes were infarct size as a percentage of the area at risk and left ventricular ejection fraction.[3]

Signaling Pathways and Experimental Workflow

The activation of the NLRP3 inflammasome is a critical step in the inflammatory cascade following myocardial I/R injury. The diagram below illustrates the signaling pathway and the points of inhibition by compounds like **INF4E**.

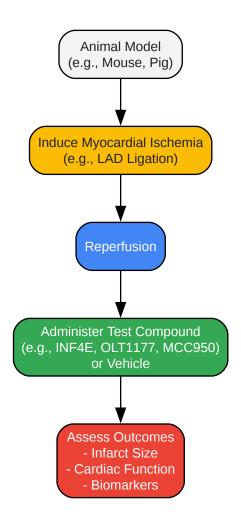


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Caption: NLRP3 Inflammasome Signaling Pathway in Myocardial I/R Injury.



The experimental workflow for evaluating the efficacy of these compounds in a typical in vivo model of myocardial I/R is depicted below.



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Caption: Experimental Workflow for In Vivo Myocardial I/R Injury Studies.

Conclusion

The available preclinical data indicates that **INF4E** is a promising therapeutic candidate for mitigating myocardial ischemia-reperfusion injury by inhibiting the NLRP3 inflammasome.[1] Although direct comparative efficacy studies against other NLRP3 inhibitors like OLT1177 and MCC950 are lacking, the significant reduction in infarct size and improvement in cardiac function observed in an ex vivo model suggest its potential.[1] Further in vivo studies, including head-to-head comparisons, are warranted to fully elucidate the therapeutic potential of **INF4E** relative to other compounds in this class for the treatment of ischemic heart disease.



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